molecular formula C10H7NO6 B12893747 4-Methoxy-6-methyl-5-nitro-2-benzofuran-1,3-dione CAS No. 89586-40-3

4-Methoxy-6-methyl-5-nitro-2-benzofuran-1,3-dione

Cat. No.: B12893747
CAS No.: 89586-40-3
M. Wt: 237.17 g/mol
InChI Key: IARXUSZUQRPXOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-6-methyl-5-nitroisobenzofuran-1,3-dione is a heterocyclic compound belonging to the benzofuran family. It is characterized by its unique structure, which includes a methoxy group, a methyl group, and a nitro group attached to an isobenzofuran-1,3-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-6-methyl-5-nitroisobenzofuran-1,3-dione typically involves the nitration of 4-methoxy-6-methylisobenzofuran-1,3-dione. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-6-methyl-5-nitroisobenzofuran-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methoxy-6-methyl-5-nitroisobenzofuran-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-6-methyl-5-nitroisobenzofuran-1,3-dione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-6-methylisobenzofuran-1,3-dione
  • 5-Nitroisobenzofuran-1,3-dione
  • 6-Methyl-5-nitroisobenzofuran-1,3-dione

Uniqueness

4-Methoxy-6-methyl-5-nitroisobenzofuran-1,3-dione is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical and biological properties.

Properties

CAS No.

89586-40-3

Molecular Formula

C10H7NO6

Molecular Weight

237.17 g/mol

IUPAC Name

4-methoxy-6-methyl-5-nitro-2-benzofuran-1,3-dione

InChI

InChI=1S/C10H7NO6/c1-4-3-5-6(10(13)17-9(5)12)8(16-2)7(4)11(14)15/h3H,1-2H3

InChI Key

IARXUSZUQRPXOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1[N+](=O)[O-])OC)C(=O)OC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.